Cbz-3,5-Dimethy-L-Phenylalanine
Description
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Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Contextualization Within Unnatural Amino Acid Chemistry
Cbz-3,5-Dimethyl-L-Phenylalanine is classified as an unnatural amino acid (UAA). Unlike the 20 common proteinogenic amino acids that are the fundamental constituents of proteins in nature, UAAs are modified amino acid structures that are not naturally incorporated into proteins. nih.govontosight.ai The introduction of UAAs into peptide chains or their use as starting materials in the synthesis of small molecules allows chemists to design novel compounds with enhanced or entirely new functionalities. ontosight.ai
The modification of the phenylalanine structure, in this case with two methyl groups on the phenyl ring, creates a sterically hindered and electronically distinct analog. The carbobenzyloxy (Cbz) group attached to the amine is a standard protecting group in peptide synthesis, preventing unwanted reactions at the nitrogen atom while other chemical transformations are carried out. ontosight.ai
Significance As a Chiral Building Block in Synthetic Chemistry
The "L" designation in Cbz-3,5-Dimethyl-L-Phenylalanine signifies a specific three-dimensional arrangement of the atoms around the central alpha-carbon, known as its stereochemistry. This defined chirality is crucial in synthetic chemistry, particularly in the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its stereoisomeric form.
As a chiral building block, Cbz-3,5-Dimethyl-L-Phenylalanine allows for the construction of stereochemically pure molecules. The Cbz group is a well-established protecting group that can be selectively removed under specific conditions, enabling the sequential formation of peptide bonds in a controlled manner. ontosight.ai The 3,5-dimethyl substitution on the phenyl ring provides a unique structural motif that can influence the conformation and binding properties of the final molecule. This specific substitution pattern can impart increased lipophilicity and introduce steric bulk, which can be exploited to enhance interactions with biological targets or to control the folding of peptides.
Overview of Research Trajectories in Bioactive Molecule Discovery
Classical and Contemporary Chemical Synthesis Approaches
The synthesis of Cbz-3,5-dimethyl-L-phenylalanine can be approached through both traditional solution-phase chemistry and modern solid-phase techniques. The choice of method often depends on the desired scale of the synthesis and whether a library of related analogues is being targeted.
The solution-phase synthesis of Cbz-3,5-dimethyl-L-phenylalanine typically involves the initial preparation of the non-natural amino acid, 3,5-dimethyl-L-phenylalanine, followed by the protection of its amino group with a carboxybenzyl (Cbz) group. A common route to the racemic amino acid involves the Strecker synthesis or the Erlenmeyer-Plöchl reaction, starting from 3,5-dimethylbenzaldehyde. However, to obtain the desired L-enantiomer, an enantioselective method is required, which will be discussed in a later section.
Once 3,5-dimethyl-L-phenylalanine is obtained, the Cbz-protection is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base, such as sodium carbonate or sodium bicarbonate, in an aqueous or mixed aqueous/organic solvent system. This reaction, known as the Schotten-Baumann reaction, is a well-established and reliable method for introducing the Cbz protecting group.
A plausible multi-step solution-phase synthesis is outlined below:
Synthesis of a suitable precursor: This could involve the preparation of a dehydroamino acid derivative that can be asymmetrically hydrogenated.
Enantioselective reduction: The precursor is then subjected to asymmetric hydrogenation to establish the L-stereocenter.
Hydrolysis: The resulting ester is hydrolyzed to yield 3,5-dimethyl-L-phenylalanine.
Cbz-protection: The free amino acid is then protected with the Cbz group.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Precursor Synthesis | 3,5-dimethylbenzaldehyde, N-acetylglycine | Formation of an azlactone |
| 2 | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst | Enantioselective reduction to form the L-amino acid precursor |
| 3 | Hydrolysis | Acid or base | Removal of protecting groups and ester hydrolysis |
| 4 | Cbz-Protection | Benzyl chloroformate, base | Protection of the amino group |
Solid-phase synthesis offers several advantages over solution-phase methods, particularly for the preparation of peptide libraries containing non-standard amino acids like Cbz-3,5-dimethyl-L-phenylalanine. In a typical solid-phase approach, the C-terminus of the amino acid is first anchored to a solid support, such as a resin. Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and by-products being easily removed by filtration and washing.
For the synthesis of peptides containing Cbz-3,5-dimethyl-L-phenylalanine, the pre-synthesized and protected amino acid would be coupled to the growing peptide chain on the solid support using standard peptide coupling reagents. Alternatively, the synthesis of the amino acid itself could be adapted to a solid-phase methodology, although this is less common for single amino acid preparations.
Enantioselective Synthesis and Stereochemical Control
The biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of Cbz-3,5-dimethyl-L-phenylalanine is of paramount importance. Several powerful methods have been developed for the enantioselective synthesis of amino acids.
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of α-amino acids. This method typically involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor in the presence of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium. The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity.
For the synthesis of 3,5-dimethyl-L-phenylalanine, a suitable precursor would be an (Z)-α-(acetamido)cinnamic acid derivative bearing the 3,5-dimethylphenyl group. Hydrogenation of this precursor with a chiral catalyst, such as one derived from the DuPhos or DIPAMP ligands, can yield the desired L-amino acid with high enantiomeric excess.
| Catalyst System | Typical Substrate | Enantioselectivity (ee) |
| Rh(I)-DuPhos | (Z)-α-(acetamido)cinnamate | >95% |
| Ru(II)-BINAP | (Z)-α-(acetamido)cinnamate | >90% |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly used to set the stereocenter, these reactions are crucial for the synthesis of the 3,5-dimethylphenyl moiety and its attachment to the amino acid backbone.
For instance, a Suzuki coupling reaction could be employed to couple a 3,5-dimethylphenylboronic acid with a suitably functionalized amino acid precursor, such as a halogenated phenylalanine derivative. This approach allows for the late-stage introduction of the desired aryl group, providing a convergent and flexible synthetic route. Similarly, Stille or Negishi couplings could also be utilized for this purpose. These reactions are known for their high functional group tolerance and broad substrate scope.
Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product.
For the synthesis of 3,5-dimethyl-L-phenylalanine, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine derivative attached to a chiral auxiliary, such as an Evans oxazolidinone, can be deprotonated to form a chiral enolate. This enolate can then be reacted with 3,5-dimethylbenzyl bromide in a diastereoselective manner. Subsequent removal of the chiral auxiliary affords the desired 3,5-dimethyl-L-phenylalanine.
Protecting Group Strategies in Cbz-3,5-Dimethy-L-Phenylalanine Synthesis
The selection and application of protecting groups are fundamental to the successful synthesis of Cbz-3,5-dimethyl-L-phenylalanine. These groups temporarily block reactive functional moieties, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule.
Benzyloxycarbonyl (Cbz) Group Chemistry in Amino Acid Protection
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized N-protecting group in peptide synthesis and organic chemistry. bachem.com It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgyoutube.com This reaction effectively suppresses the nucleophilic and basic nature of the amine's lone pair of electrons. youtube.com
The Cbz group is valued for its stability under a range of conditions, including basic and most aqueous acidic environments. researchgate.net This stability allows for subsequent chemical transformations on other parts of the amino acid without affecting the protected amine. Deprotection, or removal of the Cbz group, is commonly achieved through catalytic hydrogenation, which is a mild method that typically does not lead to side reactions. researchgate.netorganic-chemistry.org Alternative deprotection methods involve the use of strong acids like hydrobromic acid in acetic acid or neat hydrofluoric acid. bachem.com
Several methods exist for the introduction of the Cbz group to amines and amino acids. Common procedures include:
A simple and scalable method for the N-Cbz protection of amino acids involves using a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the appropriate pH during the addition of benzyl chloroformate. umn.edu
Orthogonality with Other Protecting Groups (e.g., Fmoc, Boc)
In the synthesis of complex peptides, the use of multiple protecting groups that can be removed under different conditions is essential. This concept is known as orthogonality. The Cbz group is part of a toolbox of protecting groups that includes the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. iris-biotech.deresearchgate.net
The key to their utility lies in their distinct deprotection conditions:
This orthogonality allows for the selective deprotection of one functional group while others remain protected. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group is often used for temporary protection of the α-amino group, while acid-labile groups like Boc or benzyl-based ethers and esters protect the amino acid side chains. iris-biotech.de The Cbz group can be used in conjunction with these, for example, to protect a side-chain amino group, as it will remain intact during the base-mediated Fmoc deprotection and the mild acid cleavage of Boc, only to be removed at a later stage by hydrogenolysis. nih.govub.edu
The development of such orthogonal strategies has been a significant advancement in peptide chemistry, enabling the synthesis of complex and sensitive peptides. nih.govub.edu
Advanced Synthetic Transformations and Derivatization Reactions
Beyond the fundamental protection and deprotection steps, the synthesis of Cbz-3,5-dimethyl-L-phenylalanine analogues involves various advanced transformations to modify both the aromatic ring and the amino acid backbone. These modifications are crucial for creating derivatives with unique properties for various research applications.
Functionalization of the Aromatic Ring System
The aromatic ring of phenylalanine and its derivatives presents a versatile platform for chemical modification. The presence of substituents on the phenyl ring can significantly influence the biological activity and physical properties of the resulting peptide.
Research has shown that the aromatic ring of phenylalanine is critical for certain biological interactions. nih.govnih.gov For instance, the benzene (B151609) ring of a specific phenylalanine residue is essential for the oligomerization of Vibrio vulnificus hemolysin. nih.govnih.gov This highlights the importance of the aromatic moiety in molecular recognition and function.
Synthetic strategies for the functionalization of the aromatic ring can include:
These modifications can be performed on the protected amino acid, Cbz-3,5-dimethyl-L-phenylalanine, to generate a library of analogues with diverse functionalities.
Modification of the Amino Acid Backbone
Modification of the amino acid backbone can lead to the formation of non-natural amino acids with unique conformational properties and biological activities. nih.gov These modifications can involve altering the stereochemistry, changing the length of the side chain, or introducing new functional groups to the α-carbon or the peptide bond.
For example, the synthesis of β-amino acids, where the amino group is attached to the second carbon from the carboxyl group, can be achieved through various synthetic routes. researchgate.net These modified amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.
Furthermore, modifications can be introduced to create peptides with specific structural features, such as those found in supramolecular hydrogels. Minimalistic backbone engineering of phenylalanine derivatives has been shown to influence their self-assembly into stable hydrogels. nih.gov
The table below summarizes the key protecting groups and their deprotection conditions, highlighting their orthogonality.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis, Strong Acid (HBr/AcOH, HF) bachem.com | Fmoc, Boc (under specific conditions) nih.govub.edu |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.deiris-biotech.de | Cbz, Boc, tBu iris-biotech.deiris-biotech.de |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) iris-biotech.deiris-biotech.de | Cbz, Fmoc iris-biotech.deiris-biotech.de |
Role as a Chiral Building Block in Complex Molecule Synthesis
As a chiral molecule, Cbz-3,5-dimethyl-L-phenylalanine is a crucial starting material for the synthesis of enantiomerically pure compounds. The defined stereochemistry at the alpha-carbon is fundamental in creating molecules that can interact specifically with biological targets, which are themselves chiral.
In the realm of peptide science, Cbz-protected amino acids are instrumental in the stepwise assembly of peptide chains. The Cbz group effectively "caps" the amino terminus, preventing it from reacting out of turn while the carboxyl end is coupled to the next amino acid in the sequence. Cbz-3,5-dimethyl-L-phenylalanine can be incorporated into peptide and peptidomimetic (molecules that mimic the structure of peptides) backbones to introduce a non-natural amino acid residue. The 3,5-dimethylphenyl side chain imparts increased steric bulk and hydrophobicity compared to natural phenylalanine. This can lead to peptides with enhanced stability against enzymatic degradation and unique conformational preferences that can influence their biological activity.
The conformation or three-dimensional shape of a peptide is critical to its function. The introduction of sterically demanding residues like 3,5-dimethyl-L-phenylalanine can restrict the rotational freedom of the peptide backbone and the amino acid side chain. This conformational constraint can lock the peptide into a bioactive shape, leading to higher binding affinity and selectivity for its target receptor or enzyme. For instance, the incorporation of conformationally constrained analogues of phenylalanine has been a successful strategy in developing potent and selective antagonists for receptors like the cholecystokinin-2 (CCK2) receptor. While specific studies on Cbz-3,5-dimethyl-L-phenylalanine in this context are not widely documented, the principle of using sterically hindered residues to control conformation is a well-established practice in medicinal chemistry.
The utility of Cbz-3,5-dimethyl-L-phenylalanine extends beyond peptide chemistry into the synthesis of non-peptidic small molecules. As a chiral pool starting material, it provides a readily available source of a specific stereocenter. Synthetic organic chemists can utilize the inherent chirality of this compound to build complex, non-peptidic structures with a high degree of stereochemical control. This is particularly important in the development of small-molecule drugs, where often only one enantiomer exhibits the desired therapeutic effect.
Contributions to Medicinal Chemistry Research and Molecular Probes
In medicinal chemistry, the goal is to design and synthesize molecules that can interact with biological targets to elicit a therapeutic effect. The unique structural features of Cbz-3,5-dimethyl-L-phenylalanine make it an attractive component for the development of enzyme inhibitors and receptor ligands.
Enzymes are crucial for a vast array of biological processes, and their inhibition is a key strategy in treating many diseases. Proteases, a class of enzymes that cleave peptide bonds, are common targets for drug development. The design of protease inhibitors often involves creating molecules that mimic the natural substrate of the enzyme but are resistant to cleavage. The incorporation of modified amino acids like 3,5-dimethyl-L-phenylalanine can provide the necessary steric hindrance and hydrophobic interactions to bind tightly within the active site of a protease, thereby blocking its activity.
For example, Cbz-protected amino acid derivatives have been utilized in the synthesis of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment. While direct studies involving Cbz-3,5-dimethyl-L-phenylalanine as a furin inhibitor are not prominent, the general strategy of using modified peptides to inhibit this enzyme is well-documented. Furin is a protease involved in the activation of numerous proteins implicated in diseases ranging from cancer to viral infections. The development of potent and selective furin inhibitors is an active area of research, and the use of non-standard amino acids to probe the enzyme's binding pockets is a key design element.
Table 1: Potential Applications of Cbz-3,5-Dimethyl-L-Phenylalanine in Enzyme Inhibitor Design
| Target Enzyme Class | Potential Role of 3,5-Dimethylphenyl Group | Rationale |
| Proteases | Occupies hydrophobic pockets in the active site. | The bulky and lipophilic nature of the dimethylphenyl side chain can enhance binding affinity through hydrophobic interactions. |
| Furin | Provides steric hindrance to prevent substrate cleavage. | The strategic placement of the methyl groups can interfere with the catalytic machinery of the enzyme. |
| Kinases | Interacts with the ATP-binding site. | The aromatic ring can participate in pi-stacking interactions with aromatic residues in the kinase active site. |
Receptors are proteins that bind to signaling molecules (ligands) and initiate a cellular response. Designing ligands with high affinity and selectivity for a specific receptor is a cornerstone of drug discovery. The conformational constraints and hydrophobic character that Cbz-3,5-dimethyl-L-phenylalanine can impart to a molecule are highly valuable in this context.
By incorporating this modified amino acid into a potential ligand, chemists can explore how the size and shape of the ligand affect its binding to a receptor. The 3,5-dimethylphenyl group can be used to probe hydrophobic pockets within the receptor's binding site. A good fit between this group and a hydrophobic pocket can significantly increase the ligand's binding affinity and, in some cases, its selectivity for one receptor subtype over another. This approach has been successfully employed in the development of ligands for various receptors, including G protein-coupled receptors (GPCRs).
Application in Supramolecular Chemistry and Advanced Materials Research
The precise three-dimensional structure of Cbz-3,5-Dimethyl-L-phenylalanine makes it a valuable component in the bottom-up construction of functional materials with highly ordered structures.
Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. Polysaccharide derivatives, particularly those with phenylcarbamate substituents, have proven to be highly effective CSPs. nih.gov
The 3,5-dimethylphenylcarbamate moiety, which is structurally related to Cbz-3,5-Dimethyl-L-phenylalanine, has been a key component in the development of successful CSPs. For example, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) has been widely used for the enantioseparation of a broad range of racemic compounds in high-performance liquid chromatography (HPLC). nih.gov Similarly, novel CSPs based on 3,5-dimethylphenylcarbamoylated β-cyclodextrin have been synthesized and shown to have a broad application range in enantiomer separation. nih.gov The chiral recognition mechanism of these CSPs relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, where the 3,5-dimethylphenyl groups play a crucial role in creating a well-defined chiral environment. The substitution pattern on the phenyl ring significantly influences the enantioseparation capabilities of the CSP. nih.gov
Below is a table illustrating the performance of a levan-based CSP functionalized with 3,5-dimethylphenylcarbamate in the chiral separation of various compounds.
| Compound | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |
| Flavanone | Hexane/2-Propanol (90:10) | 1.0 | 1.25 | 2.10 |
| Tröger's Base | Hexane/Ethanol (95:5) | 0.8 | 1.42 | 3.55 |
| 1-Phenyl-1-propanol | Hexane/2-Propanol (98:2) | 1.2 | 1.18 | 1.98 |
This table is a representative example based on the performance of similar 3,5-dimethylphenylcarbamate-based CSPs.
The self-assembly of small molecules into well-defined supramolecular structures is a powerful approach for the creation of novel nanomaterials with applications in areas such as catalysis, sensing, and drug delivery. Amino acids and their derivatives are excellent building blocks for self-assembly due to their inherent chirality and ability to form hydrogen bonds.
While the self-assembly of Cbz-3,5-Dimethyl-L-phenylalanine has not been specifically detailed in published research, the behavior of similar N-protected phenylalanine derivatives suggests its potential to form ordered aggregates. The interplay of hydrogen bonding between the carbamate (B1207046) and carboxylic acid groups, π-π stacking of the aromatic rings, and van der Waals interactions of the dimethylphenyl groups would likely direct the self-assembly process. The Cbz group would provide a strong hydrogen bonding motif, while the bulky 3,5-dimethylphenyl group would influence the packing and morphology of the resulting supramolecular structures. By controlling factors such as solvent and temperature, it is conceivable that Cbz-3,5-Dimethyl-L-phenylalanine could be guided to self-assemble into various nanostructures, such as fibers, ribbons, or vesicles. These structures could find applications as scaffolds for tissue engineering or as nanocarriers for drug delivery.
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods are indispensable tools for the detailed characterization of molecular structure and conformation in both solution and solid states.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. For derivatives of phenylalanine, ¹H and ¹³C NMR are crucial for confirming the substitution patterns on the phenyl ring.
Table 1: Representative ¹H NMR Data for N-Cbz-Phenylalanine Derivatives
| Compound | Solvent | Key ¹H NMR Chemical Shifts (ppm) |
|---|---|---|
| N-Cbz-D-Phenylalanine | DMSO-d6 | 7.67 (NH), 7.32-7.21 (aromatic), 4.98 (CH₂-Cbz), 4.19 (α-CH), 2.84 (β-CH₂) |
This table is illustrative and based on data for related compounds. Specific data for Cbz-3,5-dimethyl-L-phenylalanine would require experimental determination.
Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of molecules and probing the secondary structure of peptides and proteins. As Cbz-3,5-dimethyl-L-phenylalanine is a chiral molecule, its CD spectrum will exhibit a unique pattern of positive and negative Cotton effects, which is the mirror image of its D-enantiomer. researchgate.net
The CD spectrum of L-phenylalanine and its derivatives is characterized by electronic transitions of the aromatic chromophore and the amide bond of the Cbz protecting group. Changes in the conformational landscape of the molecule due to solvent, temperature, or binding interactions will be reflected in the CD spectrum. For instance, studies on D-phenylalanine have utilized CD spectroscopy to determine the absolute optical conformation. nih.gov The development of chiral recognition systems has also employed CD spectroscopy to verify the chiral purity of phenylalanine derivatives. nih.gov
X-ray Crystallography in Absolute Stereochemical Assignment and Solid-State Analysis
X-ray crystallography provides unambiguous determination of the absolute stereochemistry and a detailed picture of the molecular conformation in the solid state. For a chiral molecule like Cbz-3,5-dimethyl-L-phenylalanine, a high-quality crystal structure would definitively confirm the L-configuration at the α-carbon.
The crystal structure would also reveal precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the preferred solid-state conformation. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While a specific crystal structure for Cbz-3,5-dimethyl-L-phenylalanine was not found in the search results, the methodology is well-established for similar molecules, as demonstrated in the structural analysis of other complex chiral compounds. nih.gov
Mass Spectrometry-Based Characterization of Derivatives and Conjugates
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can validate the molecular ion peak with high accuracy. For Cbz-3,5-dimethyl-L-phenylalanine (C₁₉H₂₁NO₄), the expected [M+H]⁺ ion would be a key identifier.
Furthermore, MS is instrumental in characterizing derivatives and conjugates of Cbz-3,5-dimethyl-L-phenylalanine. For example, in peptide synthesis, MS is used to confirm the successful coupling of the amino acid into a peptide chain. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to sequence peptides containing this modified residue. The characterization of N,N-dimethyl amino acid derivatives using liquid chromatography-mass spectrometry (LC-MS) has been successfully employed to determine their absolute configurations. biomolther.org This highlights the versatility of mass spectrometry in the broader study of modified amino acids and their incorporation into larger molecules.
Computational and Theoretical Studies on Cbz 3,5 Dimethy L Phenylalanine Systems
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid target. nih.gov These methods are instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level.
For a compound like Cbz-3,5-dimethyl-L-phenylalanine, docking studies would involve preparing a 3D structure of the molecule and virtually screening it against a library of biological targets. The carboxybenzyl (Cbz) protecting group and the dimethyl-substituted phenyl ring would significantly influence its binding profile compared to unsubstituted phenylalanine. The bulky, hydrophobic nature of the Cbz group and the dimethylphenyl moiety would likely favor binding to proteins with deep, nonpolar pockets.
In studies of related compounds, such as β-phenylalanine derivatives, molecular docking has been successfully used to explore binding to enzymes like dipeptidyl peptidase IV (DPP-IV). researchgate.net Similarly, docking studies on nonpeptide-based caspase-3 inhibitors have provided insights into their molecular recognition processes. acs.org For Cbz-3,5-dimethyl-L-phenylalanine, a similar approach could identify potential protein targets and guide the design of derivatives with enhanced binding affinity and selectivity.
| Parameter | Description | Relevance to Cbz-3,5-dimethyl-L-phenylalanine |
| Ligand Preparation | Generation of a low-energy 3D conformation of the molecule. | The conformational flexibility of the Cbz group and the phenyl ring would be critical to model accurately. |
| Receptor Preparation | Obtaining a 3D structure of the target protein, often from X-ray crystallography or cryo-EM. | Potential targets could include enzymes that recognize phenylalanine or other aromatic amino acids. |
| Docking Algorithm | An algorithm that samples different orientations and conformations of the ligand within the receptor's binding site. | Would predict the most stable binding pose of Cbz-3,5-dimethyl-L-phenylalanine. |
| Scoring Function | A function that estimates the binding affinity for each pose. | Would provide a quantitative measure of the predicted binding strength to various targets. |
Quantum Chemical Calculations for Electronic Structure and Stereochemical Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties, molecular geometry, and reactivity of molecules with high accuracy. arxiv.orgrsc.org For Cbz-3,5-dimethyl-L-phenylalanine, these calculations can provide fundamental insights into its structure and behavior.
Studies on phenylalanine and its substituted analogs have demonstrated the utility of quantum chemistry in understanding how modifications to the phenyl ring affect the molecule's electronic properties. arxiv.org For instance, the addition of electron-donating methyl groups at the 3 and 5 positions of the phenyl ring in Cbz-3,5-dimethyl-L-phenylalanine would be expected to increase the electron density of the aromatic ring, potentially influencing its cation-π and π-π stacking interactions with biological targets.
Quantum chemical calculations can also elucidate stereochemical properties. The inherent chirality of the L-phenylalanine backbone is a key determinant of its biological activity. Computational methods can be used to analyze the conformational preferences of the molecule, including the torsional angles of the Cbz protecting group and the side chain, which are crucial for its interaction with chiral environments like enzyme active sites. acs.orgrug.nl
| Property | Computational Method | Predicted Influence on Cbz-3,5-dimethyl-L-phenylalanine |
| Optimized Geometry | DFT, Hartree-Fock gelisim.edu.tr | Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| Electronic Properties | DFT arxiv.org | Calculation of molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moment. The dimethyl substitution is expected to alter the charge distribution on the phenyl ring. |
| Spectroscopic Properties | TD-DFT mdpi.com | Prediction of IR, Raman, and UV-Vis spectra, which can aid in experimental characterization. |
| Chirality | Conformational analysis acs.org | Understanding the preferred spatial arrangement of the chiral center and its substituents. |
Molecular Dynamics Simulations for Conformational Dynamics and Chiral Discrimination
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and interactions over time. researchgate.net For a flexible molecule like Cbz-3,5-dimethyl-L-phenylalanine, MD simulations are invaluable for understanding its conformational landscape and how it interacts with its environment, including solvent molecules and biological receptors.
Furthermore, MD simulations are a powerful tool for studying chiral discrimination. By simulating the interaction of the D- and L-enantiomers of a chiral molecule with a chiral receptor or environment, it is possible to understand the energetic and structural basis for chiral recognition. While Cbz-3,5-dimethyl-L-phenylalanine is specified as the L-enantiomer, MD simulations could be used to compare its dynamics and binding to a target with that of its D-counterpart, providing insights into the stereoselectivity of the interaction. nih.gov
| Simulation Aspect | Information Gained | Application to Cbz-3,5-dimethyl-L-phenylalanine |
| Conformational Sampling | Exploration of the accessible conformations of the molecule in a given environment. | Understanding the flexibility of the Cbz-linker and the orientation of the dimethylphenyl side chain. |
| Solvent Effects | Analysis of the interaction of the molecule with surrounding water or other solvent molecules. | Determining how the hydrophobic Cbz and dimethylphenyl groups are solvated. |
| Ligand-Receptor Dynamics | Simulation of the bound complex to assess the stability of the binding pose and key interactions. | Observing the dynamic interplay between the ligand and the amino acid residues of a target protein. nih.gov |
| Chiral Discrimination | Comparison of the behavior of different stereoisomers in a chiral environment. | Elucidating the molecular basis for the specific recognition of the L-enantiomer by biological systems. |
In Silico Structure-Activity Relationship (SAR) Studies for Rational Design
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. scirp.org These studies are fundamental for the rational design of new molecules with improved properties. While no specific SAR studies on Cbz-3,5-dimethyl-L-phenylalanine are available, the principles can be readily applied.
An SAR study would involve synthesizing and testing a series of analogs of Cbz-3,5-dimethyl-L-phenylalanine. Variations could include:
Different substituents on the phenyl ring (e.g., halogens, electron-withdrawing groups) to probe the effect of electronics and sterics.
Modification or replacement of the Cbz protecting group to alter hydrophobicity and hydrogen bonding capacity.
Changes to the amino acid backbone to explore the importance of the carboxylic acid and amine functionalities.
The resulting biological data would then be used to build a computational model, such as a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net This model could then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions would also be a crucial component of these studies to ensure that the designed compounds have favorable pharmacokinetic properties. bio-conferences.org
| SAR Modification | Rationale | Potential Impact |
| Phenyl Ring Substitution | To modulate electronic and steric properties. | Altering binding affinity and selectivity. nih.gov |
| Protecting Group Modification | To change hydrophobicity, size, and H-bonding. | Affecting solubility, cell permeability, and binding. acs.orgnumberanalytics.com |
| Backbone Isosteres | To replace key functional groups while maintaining overall structure. | Improving metabolic stability or altering binding mode. |
| Chiral Center Inversion | To probe the importance of stereochemistry. | Likely to significantly reduce or abolish activity due to stereospecific interactions. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional methods for synthesizing protected amino acids often rely on processes that are resource-intensive and generate significant waste. The future of Cbz-3,5-dimethyl-L-phenylalanine synthesis lies in the adoption of greener and more efficient chemical and biochemical strategies.
Recent trends in peptide synthesis emphasize sustainability, moving away from conventional organic solvents towards more environmentally benign alternatives. advancedchemtech.com The use of water or eco-friendly solvents like ethanol (B145695) in synthetic steps could drastically reduce the environmental impact. advancedchemtech.com Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of new synthetic routes. Research into aqueous solid-phase peptide synthesis (SPPS), potentially using water-compatible protecting groups, points towards a future where toxic solvents are minimized. researchgate.netnih.govtu-darmstadt.de
Enzymatic synthesis represents another key area for development. Biocatalysis offers high selectivity and mild reaction conditions, which can lead to purer products and less environmental burden. The application of enzymes in the synthesis of non-natural amino acids is an expanding field, and future research could focus on identifying or engineering enzymes capable of specifically recognizing and modifying 3,5-dimethyl-L-phenylalanine.
Continuous flow chemistry is also poised to revolutionize the synthesis of complex molecules like Cbz-3,5-dimethyl-L-phenylalanine. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. advancedchemtech.com The integration of real-time monitoring techniques into flow systems can further optimize the synthesis for maximum efficiency.
| Methodology | Potential Advantages | Key Research Focus |
| Green Solvents | Reduced toxicity and environmental impact, improved safety. advancedchemtech.com | Identifying effective and recyclable water-based or bio-based solvent systems. |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Discovery and engineering of enzymes for the specific synthesis of the target compound. |
| Continuous Flow Chemistry | Enhanced process control, improved yield and purity, better scalability. advancedchemtech.com | Designing and optimizing flow reactor setups for multi-step amino acid synthesis. |
| Aqueous SPPS | Significant reduction in the use of toxic organic solvents. researchgate.netnih.govtu-darmstadt.de | Development of water-compatible Cbz-like protecting groups and coupling reagents. |
Expanding the Scope of Cbz-3,5-Dimethy-L-Phenylalanine in Bioactive Compound Discovery
The unique structural features of Cbz-3,5-dimethyl-L-phenylalanine make it a valuable building block for the discovery of new bioactive compounds. The dimethyl substitution on the phenyl ring can introduce specific steric and hydrophobic interactions, potentially enhancing the binding affinity and selectivity of peptides for their biological targets.
One promising area of application is in the development of therapeutic peptides. For instance, derivatives of Cbz-protected phenylalanines have been explored as intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. The 3,5-dimethyl substitution could be leveraged to fine-tune the pharmacological properties of such inhibitors. Similarly, this modified amino acid could be incorporated into peptides targeting a wide range of receptors and enzymes, where the specific substitution pattern might lead to improved potency or a more desirable pharmacokinetic profile. The inclusion of D-amino acids in peptides is known to enhance their stability in vivo, suggesting that the D-isomer, Cbz-3,5-dimethyl-D-phenylalanine, could also be a valuable tool in drug discovery. nih.gov
Furthermore, Cbz-3,5-dimethyl-L-phenylalanine can be used in the construction of peptide libraries for high-throughput screening. By systematically incorporating this and other non-natural amino acids into peptide sequences, researchers can explore a vast chemical space to identify novel ligands for various biological targets. nih.gov This approach is crucial for discovering new drug leads and chemical probes to study biological processes.
The field of molecular imaging also presents opportunities for this compound. Amino acid derivatives are often used as tracers in Positron Emission Tomography (PET) for tumor imaging, due to their uptake by cancer cells. The structural modifications of Cbz-3,5-dimethyl-L-phenylalanine could be exploited to develop new PET tracers with enhanced tumor targeting and imaging characteristics.
| Application Area | Rationale for Using Cbz-3,5-dimethyl-L-phenylalanine | Potential Impact |
| Therapeutic Peptides | The dimethyl group can provide unique steric and hydrophobic interactions, potentially improving binding affinity and selectivity. | Development of more potent and selective drugs (e.g., enzyme inhibitors, receptor agonists/antagonists). |
| Peptide Libraries | Increases the chemical diversity of the library, allowing for the exploration of novel structure-activity relationships. | Discovery of new lead compounds for drug development and as research tools. nih.gov |
| Molecular Imaging | The modified phenyl ring may alter the uptake and retention properties in target tissues, such as tumors. | Creation of novel PET tracers with improved diagnostic capabilities. |
| Biochemical Research | Can be used to create modified peptides to study enzyme mechanisms and protein-protein interactions. | A deeper understanding of biological pathways and disease mechanisms. |
Integration with Advanced Analytical Techniques for Real-Time Monitoring
The synthesis of peptides and modified amino acids is a multi-step process where careful monitoring is crucial for ensuring high yield and purity. s4science.at The integration of advanced analytical techniques for real-time monitoring, often referred to as Process Analytical Technology (PAT), is a key future direction.
For the synthesis of peptides incorporating Cbz-3,5-dimethyl-L-phenylalanine, especially in a solid-phase synthesis (SPPS) context, several real-time monitoring techniques can be envisioned. For example, variable bed flow reactors can monitor resin swelling in real-time to determine the efficiency of amino acid coupling and detect on-resin aggregation as it happens. rsc.orgrsc.orgresearchgate.net This allows for immediate adjustments to the synthesis conditions, saving valuable materials and time. rsc.org
Other techniques such as real-time conductivity measurements and refractive index monitoring can also provide valuable insights into the progress of acylation, deprotection, and washing steps during SPPS. s4science.atnih.gov These methods offer a non-invasive way to follow the reaction kinetics and ensure that each step of the synthesis goes to completion. nih.gov The data generated from these online monitoring tools can be fed back to the synthesis controller, enabling automated optimization of the entire process.
The development of aqueous-based SPPS, facilitated by water-soluble protecting groups, also opens up new possibilities for real-time monitoring, as it allows for the direct analysis of the reaction medium without interference from organic solvents. researchgate.netnih.govtu-darmstadt.de
| Analytical Technique | Principle of Operation | Application in Synthesis |
| Variable Bed Flow Reactor | Measures changes in the volume of the solid-phase resin bed. rsc.orgrsc.orgresearchgate.net | Real-time monitoring of resin swelling to assess coupling efficiency and aggregation. rsc.orgrsc.orgresearchgate.net |
| Conductivity Measurement | Detects changes in the ionic concentration of the reaction solution. nih.gov | Monitoring the progress of coupling and deprotection steps in SPPS. nih.gov |
| Refractive Index (RI) Monitoring | Measures changes in the refractive index of the liquid phase as reactants are consumed. s4science.at | Real-time tracking of the concentration of amino acids and coupling reagents in solution. s4science.at |
| In-line UV-Vis Spectroscopy | Monitors the release of protecting groups that absorb UV light, such as Fmoc. rsc.org | Quantifying deprotection efficiency after each cycle of peptide synthesis. |
Exploration in Novel Functional Materials and Nanoscience Applications
The ability of certain amino acid derivatives to self-assemble into well-ordered nanostructures is a rapidly growing area of research with significant potential in materials science and nanotechnology. While much of this research has focused on Fmoc-modified amino acids, the underlying principles of self-assembly driven by hydrophobic and aromatic interactions are also applicable to Cbz-protected amino acids. nih.govresearchgate.net
Cbz-3,5-dimethyl-L-phenylalanine, with its hydrophobic Cbz group and dimethylated aromatic ring, is an excellent candidate for the design of novel self-assembling systems. These molecules could potentially form structures such as nanofibers, nanotubes, and hydrogels through non-covalent interactions like π-π stacking and hydrophobic forces. beilstein-journals.org The presence of the two methyl groups on the phenyl ring could further influence the packing and morphology of the resulting nanostructures, offering a way to fine-tune their properties.
These self-assembled materials could find applications in a variety of fields. For example, hydrogels formed from Cbz-3,5-dimethyl-L-phenylalanine could be used for 3D cell culture or as scaffolds for tissue engineering. researchgate.net They could also be designed as smart materials that respond to external stimuli such as pH or temperature. researchgate.net
In the realm of drug delivery, self-assembled nanostructures could serve as carriers for therapeutic agents, providing controlled release and targeted delivery. The biocompatibility of amino acid-based materials makes them particularly attractive for such biomedical applications. beilstein-journals.org Furthermore, the unique electronic properties of the aromatic system could be exploited in the development of organic electronic materials or sensors. The coordination of such modified amino acids with metal ions is another avenue for creating functional nanoparticles for applications like photodynamic therapy. beilstein-journals.org
| Application Area | Underlying Principle | Potential Functionality |
| Hydrogels for Biomedicine | Self-assembly into a 3D network that can encapsulate large amounts of water. researchgate.net | Scaffolds for tissue engineering, 3D cell culture, and controlled drug release systems. researchgate.net |
| Nanofibers/Nanotubes | Directional self-assembly driven by π-π stacking and hydrophobic interactions. beilstein-journals.org | Templates for the synthesis of inorganic nanomaterials, components in electronic devices. |
| Drug Delivery Systems | Encapsulation of drug molecules within self-assembled nanostructures. beilstein-journals.org | Improved drug solubility, stability, and targeted delivery to specific cells or tissues. |
| Functional Surfaces | Coating of surfaces with self-assembled monolayers of the amino acid derivative. | Creation of biocompatible, anti-fouling, or catalytically active surfaces. |
Q & A
Q. What are the critical steps in synthesizing Cbz-3,5-Dimethyl-L-Phenylalanine, and how do reagent choices impact yield and purity?
- Methodological Answer : Synthesis typically involves: (1) Methylation of L-phenylalanine : Selective introduction of methyl groups at the 3 and 5 positions using methylating agents (e.g., methyl iodide) under basic conditions. Steric hindrance from the Cbz group may require optimized reaction times and temperatures to avoid side reactions. (2) Cbz Protection : The carbobenzyloxy (Cbz) group is introduced via reaction with benzyl chloroformate in alkaline aqueous/organic biphasic systems. This step enhances solubility for subsequent purification . (3) Purification : Chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) are critical for isolating high-purity products. Contradictions in reported yields often arise from variations in solvent systems (e.g., acetonitrile/water vs. methanol gradients) .
Q. How does the Cbz protecting group influence the compound’s stability and applicability in peptide synthesis?
- Methodological Answer : The Cbz group:
- Enhances Stability : Prevents undesired side reactions (e.g., oxidation of the amine group) during solid-phase peptide synthesis.
- Facilitates Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr in acetic acid) cleanly remove the Cbz group without degrading the methylated aromatic ring .
- Improves Solubility : Enables dissolution in polar aprotic solvents (e.g., DMF), critical for coupling reactions in peptide chain elongation .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during the methylation of L-phenylalanine derivatives?
- Methodological Answer : Discrepancies in regioselectivity (e.g., 3,5- vs. 2,4-methylation) often stem from:
- Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to control reaction kinetics and site-specific methylation.
- Steric vs. Electronic Effects : Methyl groups at 3,5 positions create steric hindrance, which may reduce reaction rates compared to fluorinated analogs. Computational modeling (DFT) can predict preferential sites for electrophilic substitution .
- Validation : Comparative HPLC-MS analysis of reaction intermediates under varying conditions (temperature, solvent polarity) is essential to resolve contradictions .
Q. What experimental strategies optimize the enzymatic stability of Cbz-3,5-Dimethyl-L-Phenylalanine in protease inhibition studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-donating methyl groups to enhance aromatic ring stability against enzymatic cleavage. Compare with fluorinated analogs (e.g., Cbz-2,5-Difluoro-L-Phenylalanine) to evaluate steric vs. electronic contributions to protease resistance .
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition constants (Kᵢ) under physiological pH. Contradictions in activity data may arise from buffer composition (e.g., ionic strength effects on enzyme-substrate binding) .
- Crystallographic Studies : Co-crystallize the compound with target proteases (e.g., chymotrypsin) to map binding interactions and guide iterative design .
Q. How can researchers validate the stereochemical integrity of Cbz-3,5-Dimethyl-L-Phenylalanine during prolonged storage?
- Methodological Answer :
- Analytical Techniques :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/isopropanol gradients to detect racemization.
- NMR Spectroscopy : Monitor for diastereomer formation via ¹H-¹H NOESY correlations, referencing NIST-validated chemical shift databases .
- Storage Conditions : Contradictions in degradation rates often relate to moisture content; lyophilization and storage under argon at -20°C are recommended .
Data Analysis and Reproducibility
Q. What statistical approaches resolve contradictions in bioactivity data across studies using Cbz-3,5-Dimethyl-L-Phenylalanine?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using random-effects models to account for variability in assay conditions (e.g., cell line differences).
- Sensitivity Analysis : Identify outliers by evaluating the impact of excluding datasets with high standard deviations.
- Standardization : Adopt protocols from pharmaceutical analysis guidelines (e.g., USP-NF) for dose-response assays to improve cross-study comparability .
Q. How should researchers document synthetic protocols to ensure reproducibility in multi-step syntheses?
- Methodological Answer :
- Detailed Reporting : Include exact molar ratios, solvent grades, and temperature profiles for each step. For example, specify if methyl iodide is added dropwise at 0°C versus room temperature.
- Critical Parameter Tables : Tabulate variables affecting yield (e.g., reaction time, catalyst loading) with error margins, referencing organic synthesis best practices .
- Raw Data Sharing : Provide HPLC chromatograms and NMR spectra in supplementary materials, annotated with acquisition parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
